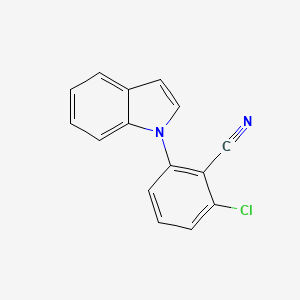

2-chloro-6-(1H-indol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-indol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2/c16-13-5-3-7-15(12(13)10-17)18-9-8-11-4-1-2-6-14(11)18/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICCKRNSDFWWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=C(C(=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 1h Indol 1 Yl Benzonitrile

Strategies for Constructing the Benzonitrile (B105546) Core

The formation of the 2-chloro-6-(1H-indol-1-yl)benzonitrile molecule begins with the synthesis of a suitable benzonitrile precursor, which is then functionalized with the indole (B1671886) group. A key precursor for this synthesis is 2,6-dichlorobenzonitrile.

Precursor Synthesis via Substituted Benzonitriles

The industrial production of 2,6-dichlorobenzonitrile often starts from 2,6-dichlorotoluene through an ammoxidation reaction. pku.edu.cn This process involves the catalytic reaction of the toluene derivative with ammonia and oxygen at elevated temperatures.

Alternatively, 2,6-dichlorobenzonitrile can be synthesized from 1,2-dichloro-3-nitrobenzene. This multi-step process involves the cyanation of 1,2-dichloro-3-nitrobenzene to yield 2-chloro-6-nitrobenzonitrile, followed by a de-nitrochlorination reaction with chlorine gas to furnish the desired 2,6-dichlorobenzonitrile. nih.gov

Introduction of the Chloro Substituent

In the aforementioned synthetic routes, the chloro substituents are already present on the starting materials, such as 2,6-dichlorotoluene or 1,2-dichloro-3-nitrobenzene. The challenge in these syntheses lies more in the introduction of the nitrile group and the subsequent coupling with indole rather than the chlorination of the benzene (B151609) ring.

Strategies for Incorporating the 1H-Indol-1-yl Moiety

The crucial step in the synthesis of this compound is the formation of the bond between the indole nitrogen and the C-6 position of the 2-chlorobenzonitrile (B47944) core. This is typically achieved through N-arylation reactions.

N-Arylation Approaches for Indole Attachment

The direct N-arylation of indole with an aryl halide is a powerful method for forming C-N bonds. Several catalytic systems have been developed to facilitate this transformation, which is often challenging due to the potential for C-arylation and the need for harsh reaction conditions with unactivated aryl halides.

One of the classic methods for N-arylation is the Ullmann condensation . This reaction typically involves the use of a copper catalyst at high temperatures to couple an aryl halide with an amine or a heterocyclic N-H compound like indole. scispace.comorganic-chemistry.orgthermofisher.com While effective, traditional Ullmann conditions often require stoichiometric amounts of copper and high-boiling polar solvents. scispace.com Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines to proceed under milder conditions. umass.edu

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. rug.nlrsc.org This method is known for its broad substrate scope and tolerance of various functional groups. The choice of palladium precursor, ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled. rug.nl

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for N-arylation, particularly with less reactive aryl chlorides. nih.govnih.gov Nickel catalysts can offer a more cost-effective alternative to palladium and can exhibit unique reactivity.

| N-Arylation Method | Catalyst | Typical Ligands | Typical Bases | Typical Solvents | Temperature |

| Ullmann Condensation | Copper (Cu) | Diamines, Phenanthroline | K2CO3, Cs2CO3 | DMF, Dioxane | High (often >150°C) |

| Buchwald-Hartwig Amination | Palladium (Pd) | Phosphine-based (e.g., XPhos, Buchwald ligands) | NaOtBu, K3PO4 | Toluene, Dioxane | Moderate to High |

| Nickel-Catalyzed Coupling | Nickel (Ni) | N-Heterocyclic Carbenes (NHCs), Phosphines | NaOtBu, LiHMDS | Toluene, Dioxane | Moderate to High |

Cross-Coupling Methodologies

The N-arylation reactions described above are all examples of cross-coupling methodologies. For the synthesis of this compound, the reaction would involve the coupling of indole with 2,6-dichlorobenzonitrile. The sterically hindered nature of the 2,6-disubstituted benzonitrile presents a significant challenge for these coupling reactions, often requiring careful optimization of the catalyst system and reaction conditions to achieve a good yield. The presence of two chlorine atoms on the benzonitrile ring also introduces the possibility of a double N-arylation, which must be controlled.

Cyclization Reactions involving Indole Derivatives

An alternative approach to the direct N-arylation of indole would be to construct the indole ring from a precursor that already contains the 2-chlorobenzonitrile moiety. For instance, a suitably substituted aniline derivative bearing the 2-chlorobenzonitrile group could undergo a cyclization reaction, such as the Fischer indole synthesis, to form the desired product. nih.gov However, the stability of the nitrile group under the acidic conditions of the Fischer synthesis could be a concern.

Another possibility involves intramolecular cyclization reactions. For example, a molecule containing both an indole precursor and the 2-chlorobenzonitrile scaffold could be designed to undergo a ring-closing reaction to form the final product. Palladium-catalyzed intramolecular C-H activation/C-N bond formation has been used for the synthesis of carbazoles and could potentially be adapted for such a synthesis. beilstein-journals.org

Overall Synthetic Pathways and Reaction Optimization

The construction of the N-aryl bond between the indole nitrogen and the substituted benzonitrile is the key step in the synthesis of this compound. Several transition-metal-catalyzed cross-coupling reactions are amenable for this transformation.

The most plausible synthetic routes to this compound involve the coupling of indole with a suitably activated 2-chloro-6-halobenzonitrile. The primary methods for such N-arylation reactions are the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation Route: The Ullmann reaction is a classical method for forming carbon-nitrogen bonds, typically employing a copper catalyst. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would likely involve the reaction of indole with 2-chloro-6-fluorobenzonitrile or 2,6-dichlorobenzonitrile. The higher reactivity of the fluorine atom in nucleophilic aromatic substitution makes 2-chloro-6-fluorobenzonitrile a promising starting material. researchgate.net

A typical multi-step synthesis would first involve the preparation of 2-chloro-6-fluorobenzonitrile. This can be achieved through various methods, including the diazotization of 2-chloro-6-fluoroaniline followed by a Sandmeyer-type reaction. prepchem.com Once the substituted benzonitrile is obtained, it can be reacted with the potassium salt of indole (formed by treating indole with a base like potassium hydride) in the presence of a copper(I) salt, such as copper(I) iodide, in a high-boiling polar solvent like DMF or NMP.

Table 1: Proposed Ullmann Condensation for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Indole | 1. KH, THF, 0 °C to rt2. 2-chloro-6-fluorobenzonitrile, CuI, DMF, 120-150 °C | This compound |

Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling reaction offers a milder and often more efficient alternative to the Ullmann condensation. osti.gov This pathway would involve the reaction of indole with 2-chloro-6-halobenzonitrile (e.g., 2-chloro-6-bromobenzonitrile or 2,6-dichlorobenzonitrile) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The synthesis of the required 2-chloro-6-halobenzonitrile can be accomplished through standard aromatic substitution and functional group manipulation techniques. The subsequent Buchwald-Hartwig coupling would then be performed to furnish the target molecule.

Table 2: Proposed Buchwald-Hartwig Amination for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Indole, 2-chloro-6-bromobenzonitrile | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C | This compound |

The optimization of reaction conditions is crucial for achieving high yields of this compound, particularly given the steric hindrance around the reaction center.

For the Ullmann condensation , key parameters to optimize include the choice of copper source (e.g., CuI, CuBr, Cu2O), the base (e.g., K2CO3, Cs2CO3, KH), the solvent (e.g., DMF, NMP, pyridine), and the reaction temperature. The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can often accelerate the reaction and allow for lower temperatures.

In the case of the Buchwald-Hartwig amination , the selection of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), the phosphine ligand (e.g., Xantphos, RuPhos, Johnphos), and the base (e.g., Cs2CO3, K3PO4, NaOtBu) are critical. The steric bulk and electronic properties of the ligand play a significant role in the efficiency of the catalytic cycle. Screening a variety of ligands is often necessary to identify the optimal conditions for this specific transformation. The reaction temperature and solvent also need to be carefully controlled to maximize the yield and minimize side reactions.

The synthesis of this compound does not involve the formation of chiral centers, so stereoselectivity is not a concern. However, chemo- and regioselectivity are important considerations.

Chemoselectivity: In the starting material 2-chloro-6-fluorobenzonitrile, the fluorine atom is generally more susceptible to nucleophilic aromatic substitution than the chlorine atom. This allows for the selective displacement of fluoride by the indole anion in the Ullmann reaction. In palladium-catalyzed couplings with dihalobenzonitriles (e.g., 2-bromo-6-chlorobenzonitrile), the greater reactivity of the C-Br bond towards oxidative addition to palladium would lead to selective N-arylation at that position.

Regioselectivity: The N-arylation of indole occurs exclusively at the nitrogen atom, as it is the most nucleophilic position after deprotonation. There is no ambiguity regarding the site of attachment on the indole ring.

Derivatization and Functionalization Reactions

The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds. These modifications can be broadly categorized into reactions at the benzonitrile nucleus and transformations involving the indole ring system.

The benzonitrile moiety contains two key functional groups that can be chemically altered: the nitrile group and the chloro substituent.

Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into a variety of other functionalities. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-6-(1H-indol-1-yl)benzoic acid. This acid can then be further derivatized to esters, amides, or other carboxylic acid derivatives. Reduction of the nitrile group, for example with lithium aluminum hydride, would afford the corresponding aminomethyl derivative, [2-chloro-6-(1H-indol-1-yl)phenyl]methanamine.

Table 3: Potential Derivatizations of the Benzonitrile Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H2SO4 (aq), heat | Carboxylic acid |

| Reduction | LiAlH4, THF | Primary amine |

| Cycloaddition | NaN3, NH4Cl, DMF | Tetrazole |

Substitution of the Chloro Group: The chlorine atom on the benzonitrile ring can potentially be replaced through nucleophilic aromatic substitution, although this may require harsh conditions or further activation. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. mdpi.com

The indole ring is susceptible to electrophilic substitution, and the positions of substitution are influenced by the N-aryl group.

Electrophilic Aromatic Substitution: The C3 position of the indole ring is typically the most reactive towards electrophiles. However, the bulky N-substituent in this compound might influence the regioselectivity of such reactions. Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide), nitration (e.g., with nitric acid in acetic anhydride), and Friedel-Crafts acylation (e.g., with an acyl chloride and a Lewis acid). The conditions for these reactions would need to be carefully optimized to avoid side reactions.

Table 4: Potential Functionalization of the Indole Ring

| Reaction Type | Reagents and Conditions | Position of Substitution |

| Bromination | NBS, CH2Cl2 | Likely C3 |

| Nitration | HNO3, Ac2O | C3 and other positions |

| Vilsmeier-Haack Formylation | POCl3, DMF | C3 |

Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. While the N-aryl group itself is not a directing group for the indole ring, deprotonation of the indole C2 position with a strong base like n-butyllithium, followed by quenching with an electrophile, could provide a route to 2-substituted indole derivatives.

Reactivity of the Cyano and Chloro Functionalities

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the indole nucleus, the benzonitrile ring, and the chloro substituent. The reactivity of the cyano and chloro functionalities on the benzonitrile ring is of particular interest for the synthesis of more complex derivatives. The electron-withdrawing nature of the cyano group and the inductive effect of the chlorine atom, combined with the presence of the bulky indol-1-yl substituent, influence the reactivity of this molecule in various chemical transformations.

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations. It is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it. However, in this compound, the position of the chloro and indol-1-yl groups ortho to the cyano group introduces significant steric hindrance, which can modulate its reactivity.

One of the most common reactions of the cyano group is its hydrolysis to a carboxylic acid or an amide. This transformation can be achieved under acidic or basic conditions. For instance, treatment with a strong acid like sulfuric acid in the presence of water would be expected to convert the nitrile to the corresponding carboxylic acid, 2-chloro-6-(1H-indol-1-yl)benzoic acid. Alternatively, controlled hydrolysis under milder basic conditions, for example, using hydrogen peroxide in the presence of a base, could potentially yield the corresponding amide, 2-chloro-6-(1H-indol-1-yl)benzamide.

The cyano group can also be reduced to a primary amine. This is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting aminomethyl group can serve as a handle for further functionalization.

Furthermore, the cyano group can participate in cycloaddition reactions and can react with organometallic reagents. For example, Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones.

The chloro substituent on the benzonitrile ring is a halogen atom that can be displaced through various nucleophilic aromatic substitution (SNAr) reactions. The presence of the ortho-cyano group activates the chlorine atom for such substitutions. However, the steric bulk of the adjacent indol-1-yl group may hinder the approach of nucleophiles.

Typical nucleophiles that can displace the chlorine atom include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide in a suitable solvent like methanol or dimethylformamide would be expected to yield the corresponding methoxy derivative, 2-methoxy-6-(1H-indol-1-yl)benzonitrile. Similarly, reaction with a thiol, in the presence of a base, could introduce a thioether linkage.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of aryl chlorides. Reactions such as the Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atom. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound.

The following tables summarize the expected reactivity of the cyano and chloro functionalities of this compound based on the known reactivity of analogous compounds.

Table 1: Representative Transformations of the Cyano Group

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydrolysis to Carboxylic Acid | H2SO4, H2O, heat | 2-chloro-6-(1H-indol-1-yl)benzoic acid |

| Hydrolysis to Amide | H2O2, NaOH, heat | 2-chloro-6-(1H-indol-1-yl)benzamide |

| Reduction to Amine | 1. LiAlH4, THF; 2. H2O | (2-chloro-6-(1H-indol-1-yl)phenyl)methanamine |

Table 2: Representative Transformations of the Chloro Group

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) with Methoxide | NaOMe, MeOH, heat | 2-methoxy-6-(1H-indol-1-yl)benzonitrile |

| Nucleophilic Aromatic Substitution (SNAr) with Thiolate | RSH, K2CO3, DMF | 2-(alkylthio)-6-(1H-indol-1-yl)benzonitrile |

| Suzuki Coupling | ArB(OH)2, Pd(PPh3)4, K2CO3, Toluene/H2O, heat | 2-aryl-6-(1H-indol-1-yl)benzonitrile |

Computational and Theoretical Investigations of 2 Chloro 6 1h Indol 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure and properties of 2-chloro-6-(1H-indol-1-yl)benzonitrile. These theoretical approaches allow for the precise modeling of the molecule's behavior, offering data that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular geometry. acs.orgnih.govresearchgate.net This process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would elucidate the relative orientation of the indole (B1671886) and chlorobenzonitrile rings. Due to steric hindrance between the ortho-chloro and cyano groups and the indole moiety, a non-planar conformation is expected, where the two ring systems are twisted relative to each other. The electronic structure, including the distribution of electron density and molecular orbitals, is also a primary output of these calculations, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. derpharmachemica.com

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical but realistic data based on studies of similar compounds.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | 1.75 Å |

| C≡N Bond Length | 1.16 Å |

| C-N (Indole-Benzene) Bond Length | 1.45 Å |

| Dihedral Angle (Indole-Benzene) | 55° |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to predict a variety of molecular properties for this compound with high accuracy. researchgate.net

These methods are particularly useful for calculating properties like dipole moments, polarizability, and vibrational frequencies. researchgate.net For a molecule with the asymmetry of this compound, a significant dipole moment is anticipated, arising from the electronegative chlorine and nitrogen atoms. Vibrational frequency calculations can help in the interpretation of experimental infrared (IR) and Raman spectra, assigning specific vibrational modes to observed spectral peaks.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its chemical reactivity, intermolecular interactions, and photophysical behavior.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netrjptonline.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is likely to be distributed over the electron-withdrawing chlorobenzonitrile moiety. This separation of the frontier orbitals suggests potential for intramolecular charge transfer upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies for this compound This table presents hypothetical but realistic data based on studies of similar compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that are more readily interpretable in terms of classical chemical bonding concepts (e.g., lone pairs, bonding orbitals).

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group and the chlorine atom, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the indole ring and the regions around the carbon atoms attached to the electronegative atoms would exhibit a more positive potential, indicating them as possible sites for nucleophilic interaction. researchgate.net This visual tool is invaluable for predicting the regioselectivity of chemical reactions.

Investigation of Non-linear Optical (NLO) Properties

The field of non-linear optics (NLO) focuses on the interaction of intense light with materials to produce new optical effects. Organic molecules, particularly those with extensive π-conjugated systems and donor-acceptor groups, have garnered significant attention for their potential NLO applications in technologies like optical switching, frequency conversion, and telecommunications. The molecular structure of this compound, which incorporates an electron-donating indole moiety and an electron-withdrawing benzonitrile (B105546) group, suggests a potential for significant NLO response due to intramolecular charge transfer (ICT). Computational chemistry provides a powerful tool to predict and analyze the NLO properties of such molecules before their synthesis and experimental characterization.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key tensor quantity that quantifies the second-order NLO response of a molecule. A high β value is a primary indicator of a material's potential for applications such as second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency.

As of the current literature review, specific computational or experimental studies on the first-order hyperpolarizability of this compound have not been reported. However, the NLO properties of related indole and benzonitrile derivatives have been investigated, providing a framework for understanding the potential of this compound.

Computational investigations into the NLO properties of organic molecules typically employ quantum chemical methods like Density Functional Theory (DFT). researchgate.net These calculations can determine the components of the first-order hyperpolarizability tensor. The total first-order hyperpolarizability (β_tot) is then calculated from these individual tensor components. For instance, studies on Indole-7-carboxyldehyde have shown that the presence of π-conjugation in indole systems can lead to notable NLO activity. arxiv.orgresearchgate.net The calculated dipole moment, polarizability, and first-order hyperpolarizability values for such derivatives suggest their potential as NLO materials. arxiv.orgresearchgate.net

The general approach for such a computational study on a molecule like this compound would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy state using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. neliti.com

Calculation of NLO Properties: Using the optimized geometry, the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. These calculations are often performed using a finite field approach. researchgate.net

The magnitude of the first-order hyperpolarizability is highly dependent on the electronic structure of the molecule. The presence of the indole ring as a donor and the cyano group on the benzene (B151609) ring as an acceptor in this compound is expected to facilitate intramolecular charge transfer upon excitation, a key factor for a large NLO response. Theoretical studies on other donor-acceptor substituted systems have systematically shown how the strength of donors and acceptors influences the hyperpolarizability. mq.edu.aunih.gov

While no specific data is available for this compound, a hypothetical data table for its calculated NLO properties, based on common computational methods, would typically be presented as follows:

Table 1: Hypothetical Calculated NLO Properties This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First-Order Hyperpolarizability (β_tot) | Data not available | esu |

Future computational studies on this compound would be valuable to quantify its NLO properties and to understand the structure-property relationships that govern its potential for optoelectronic applications. Such studies would provide insight into the electronic transitions and charge distribution that are crucial for designing novel NLO materials. nih.gov

Mechanistic Research on Chemical Reactivity and Biological Interactions of 2 Chloro 6 1h Indol 1 Yl Benzonitrile Derivatives

Chemical Reactivity Profiling of Functional Groups

Electrophilic Character of the Chloro Group and Potential for Nucleophilic Attack by Biological Molecules

The chlorine atom attached to the benzonitrile (B105546) ring possesses an electrophilic character due to its electronegativity and the influence of the aromatic system. In aryl halides, the carbon-halogen bond is generally strong, making nucleophilic aromatic substitution challenging under physiological conditions. However, the presence of the strongly electron-withdrawing cyano group ortho to the chlorine atom can increase the electrophilicity of the carbon to which the chlorine is attached, making it more susceptible to nucleophilic attack.

Biological nucleophiles, such as the thiol group of cysteine residues in proteins or glutathione, are key players in the covalent modification of electrophilic drug molecules. While direct displacement of the chloro group by these nucleophiles is possible, it typically requires significant activation of the aromatic ring. The steric hindrance from the adjacent bulky indole (B1671886) group in 2-chloro-6-(1H-indol-1-yl)benzonitrile might also limit the accessibility of the electrophilic carbon center to biological nucleophiles. Nevertheless, in specific enzyme active sites, proximity and orientation effects could facilitate such a covalent interaction, leading to irreversible inhibition. The potential for this compound to act as an electrophile that covalently modifies RNA has also been considered, as small molecules with reactive electrophilic groups can form adducts with RNA nucleobases.

Reactivity of the Cyano Group in Biochemical Pathways

The cyano (nitrile) group is a versatile functional group in organic chemistry and medicinal chemistry. It is relatively stable in biological systems but can participate in specific interactions and, in some cases, metabolic transformations.

Hydrogen Bond Acceptor: The nitrogen atom of the cyano group is a potent hydrogen bond acceptor. This allows it to mimic the function of a carbonyl oxygen, forming key hydrogen bonds with amino acid residues such as arginine and glutamine in the active sites of enzymes and receptors. This bioisosteric replacement of a carbonyl with a nitrile can improve pharmacokinetic properties and receptor affinity.

Metabolic Transformation: While generally stable, the cyano group can be metabolized, though this is not a common pathway for aromatic nitriles. Potential metabolic routes could involve hydrolysis to a carboxamide and subsequently to a carboxylic acid, or reduction to an amine. These transformations would drastically alter the compound's physicochemical properties and biological activity.

General Principles of Indole and Benzonitrile Derivative Interactions with Biomolecules

The indole and benzonitrile scaffolds are considered "privileged structures" in medicinal chemistry because they are capable of binding to a wide range of biological targets with high affinity.

Binding Site Interactions with Enzymes and Receptors

Indole derivatives are known to interact with a diverse set of proteins, demonstrating their versatility as a core scaffold in drug design.

Enzyme Inhibition: Many indole-containing molecules are potent enzyme inhibitors. They have been shown to target protein kinases, tubulin, and histone deacetylase (HDAC), all of which are critical targets in cancer therapy. For instance, some indole derivatives inhibit tubulin polymerization by binding to the colchicine site, thereby arresting cell division.

Receptor Modulation: The indole structure is a key component of many neurotransmitters, such as serotonin, and hormones like melatonin. Consequently, synthetic indole derivatives often exhibit high affinity for G-protein coupled receptors (GPCRs), including serotonin and cannabinoid receptors, acting as either agonists or antagonists.

DNA Interaction: The planar nature of the indole ring allows some derivatives to act as DNA intercalators or minor groove binders, a mechanism relevant to their anticancer properties.

Benzonitrile derivatives also have a well-documented history of interacting with various biological targets. They are found in non-steroidal androgen receptor antagonists and aromatase inhibitors, where the nitrile group is crucial for binding to the active site.

Modes of Molecular Recognition (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions)

The binding of this compound to its biological targets would be governed by a combination of non-covalent interactions.

| Interaction Type | Potential Participating Group(s) | Role in Binding |

| Hydrogen Bonding | Indole N-H (donor), Cyano N (acceptor), Chloro (weak acceptor) | Provides specificity and contributes significantly to binding affinity. The indole N-H is often crucial for anchoring ligands in a binding pocket. |

| π-π Stacking | Indole ring, Benzene (B151609) ring | Stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) stabilize the ligand-protein complex. |

| Hydrophobic Interactions | Entire aromatic scaffold | Interactions with nonpolar pockets in the target protein contribute to the overall binding energy. |

| Van der Waals Forces | All atoms | General, non-specific interactions that enhance the stability of the bound complex. |

The interplay of these interactions determines the molecule's affinity and selectivity for its specific biological target. The structural rigidity of the molecule, combined with the specific placement of hydrogen bond donors and acceptors, allows for precise recognition by a protein binding site.

Mechanistic Studies on Modulatory Effects of Related Indole and Benzonitrile Scaffolds

Mechanistic studies of compounds structurally related to this compound provide valuable insights into its potential biological activities.

Inhibition of Tubulin Polymerization: A significant number of indole derivatives exert their anticancer effects by interfering with microtubule dynamics. For example, certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization. Molecular docking studies confirmed that these compounds bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules and leading to cell cycle arrest.

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Sunitinib, for instance, is an indole-containing multi-targeted tyrosine kinase inhibitor used in cancer therapy. These inhibitors typically bind to the ATP-binding pocket of the kinase, competing with the endogenous ATP and thereby blocking the phosphorylation cascade that drives cell proliferation.

CYP Enzyme Inhibition: Indole and benzonitrile moieties are present in inhibitors of cytochrome P450 enzymes. A selective aldosterone synthase (CYP11B2) inhibitor, N-[5-(6-chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, demonstrates how this combined scaffold can achieve high potency and selectivity. The interactions within the enzyme's active site are critical for its inhibitory mechanism.

Covalent Inhibition of KRASG12C: Recent research has identified indole acetamides as covalent inhibitors of the KRASG12C mutant protein, a key driver in many cancers. These molecules utilize an electrophilic warhead to form a covalent bond with the mutant cysteine residue, trapping the protein in an inactive state. The indole core serves as a scaffold to correctly position the reactive group within the binding pocket.

These examples highlight the diverse mechanisms through which indole and benzonitrile-containing molecules can exert their biological effects. The specific combination of functional groups in this compound suggests it could potentially act through one or more of these established mechanisms, making it a compound of significant interest for further investigation.

Future Directions and Research Opportunities for 2 Chloro 6 1h Indol 1 Yl Benzonitrile

Development of Novel Synthetic Routes for Structural Diversity

The synthesis of 2-chloro-6-(1H-indol-1-yl)benzonitrile involves the formation of a crucial carbon-nitrogen bond between the indole (B1671886) ring and the benzonitrile (B105546) component. Established methods for N-arylation of indoles, such as the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling, provide a foundational basis for its synthesis. nih.govnih.govwikipedia.orgwikipedia.org Future research should focus on developing novel, efficient, and versatile synthetic routes that not only improve yield and purity but also allow for the creation of a diverse library of derivatives.

Modern synthetic techniques like photoredox catalysis could offer milder and more efficient pathways for the C-N bond formation. nih.gov The exploration of different catalysts, ligands, and reaction conditions will be paramount in optimizing the synthesis. A key objective will be to develop methodologies that are tolerant of a wide range of functional groups, enabling the introduction of various substituents on both the indole and benzonitrile rings. This will be crucial for systematically studying structure-activity relationships in future applications.

Table 1: Potential Synthetic Methodologies for this compound and its Derivatives

| Reaction Name | Catalyst/Reagents | Potential Advantages |

| Ullmann Condensation | Copper-based catalyst | Cost-effective, well-established |

| Buchwald-Hartwig Amination | Palladium-based catalyst | High functional group tolerance, broad substrate scope |

| Chan-Lam Coupling | Copper-based catalyst, often with an oxidant | Mild reaction conditions |

| Photoredox Catalysis | Light-activated catalyst (e.g., Ruthenium or Iridium complexes) | Green chemistry approach, high selectivity |

Application in Advanced Materials Science Research

The indole nucleus is known for its electron-rich nature and its derivatives have been explored in the development of organic electronic materials. The incorporation of a benzonitrile group, a common component in liquid crystals and other functional materials, suggests that this compound and its derivatives could possess interesting photophysical and electronic properties.

Future research could investigate the potential of this compound as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of polymers and dendrimers incorporating the this compound core could lead to new materials with tailored electronic and optical properties. For instance, composites of related (1H-indol-2-yl)benzonitrile-boehmite have been investigated for their nanostructures and potential in hydrogen storage, indicating the broader potential of indolyl-benzonitrile structures in materials science. researchgate.net

Exploration as a Scaffold for Rational Design of Chemical Probes

Chemical probes are essential tools for studying biological processes. The rigid structure of this compound, combined with the potential for functionalization, makes it an attractive scaffold for the rational design of new chemical probes. The indole moiety can participate in hydrogen bonding and π-stacking interactions, while the benzonitrile group can be a site for introducing fluorescent tags or reactive groups.

Future work could focus on designing and synthesizing derivatives that can selectively bind to specific biomolecules, such as proteins or nucleic acids. By incorporating fluorophores, these probes could be used for imaging and tracking biological targets within cells. The development of photoaffinity probes based on this scaffold could also aid in the identification of novel protein-ligand interactions.

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

To accelerate the discovery and optimization of derivatives of this compound, a synergistic approach combining computational and experimental methods will be essential. Computational techniques such as Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and potential biological activity of novel derivatives. nih.gov

Molecular docking studies can help in identifying potential biological targets and in designing molecules with improved binding affinity and selectivity. These in silico predictions can then guide the synthesis and experimental evaluation of the most promising compounds, creating an efficient feedback loop for discovery. This integrated approach will provide a comprehensive understanding of the structure-property relationships governing the behavior of this class of compounds.

Investigation of Derivatives for Specific Molecular Recognition and Modulation

The ability of molecules to specifically recognize and interact with biological targets is the foundation of modern pharmacology. The unique three-dimensional structure of this compound provides a framework for the development of molecules capable of specific molecular recognition. Recent studies have shown that supramolecular macrocycles can precisely recognize benzonitrile derivatives through non-covalent interactions, forming key-lock complexes. nih.gov

Future research should focus on synthesizing a library of derivatives with systematic variations in their substituents to probe their interactions with a range of biological targets. For example, derivatives could be designed to modulate the activity of enzymes or to act as antagonists or agonists for specific receptors. The indole and benzonitrile moieties are present in numerous biologically active compounds, and their combination in this novel scaffold could lead to the discovery of new therapeutic agents.

Q & A

Q. What are the most efficient synthetic routes for 2-chloro-6-(1H-indol-1-yl)benzonitrile, and how can purity be optimized?

A common approach involves palladium-catalyzed coupling reactions, as seen in analogous indole-containing benzonitrile derivatives. For example, heterocyclic coupling using Pd/C catalysts in benzonitrile solvents under reflux conditions (5–10 hours) has been effective . Purification via fractional crystallization (e.g., slow evaporation of methanol solutions) or flash column chromatography (FCC) is critical to achieve >95% purity. Monitoring reaction progress with NMR or HPLC ensures minimal byproducts .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- X-ray diffraction (XRD): Single-crystal XRD resolves molecular geometry and hydrogen bonding. For example, C–H···N interactions in indole-substituted benzonitriles are detectable with SHELX refinement (e.g., SHELXL for small-molecule structures) .

- NMR spectroscopy: H and C NMR identify substituent positions (e.g., indole NH at δ 8.5–9.0 ppm, benzonitrile C≡N at ~110 ppm) .

- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical: ~267.7 g/mol) and isotopic patterns for Cl and N .

Q. How does the compound interact with biological macromolecules in preliminary assays?

Surface plasmon resonance (SPR) or molecular docking can assess binding to proteins. For example, indole motifs in related compounds show affinity for kinase domains or G-protein-coupled receptors (GPCRs). Solubility in DMSO (≥40 mg/mL, as noted for structurally similar CaSR antagonists) is critical for in vitro assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or indole positioning) influence bioactivity?

Substituting Cl at position 2 on the benzene ring enhances electrophilicity, while the indole group at position 6 enables π-π stacking with aromatic residues in target proteins. For instance, compound 11 (a structurally similar derivative) showed GI values <1 µM against leukemia cells due to optimized steric and electronic interactions . Computational modeling (DFT or MD simulations) can predict substituent effects on binding energy .

Q. What strategies resolve contradictions in pharmacological data across cell lines?

- Dose-response profiling: Test across multiple concentrations (e.g., 0.01–100 µM) to identify cell-specific sensitivity thresholds.

- Pathway analysis: Use RNA-seq or phosphoproteomics to detect off-target effects. For example, CaSR antagonists like NPS-2143 (a structural analog) exhibit cell-type-dependent modulation of MAPK/ERK pathways .

- Solvent controls: Ensure DMSO concentrations ≤0.1% to avoid false positives .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- Molecular docking: Screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) using AutoDock Vina.

- QSAR modeling: Correlate substituent electronegativity (Hammett constants) or logP values with activity data from NCI-60 cell panels .

- Free-energy perturbation (FEP): Quantify binding affinity changes for halogen or indole modifications .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Hydrophobic indole and benzonitrile groups often lead to poor crystal lattice formation. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.